molecular formula C12H18N2O B14150087 2-Amino-N,N-diethyl-4-methylbenzamide CAS No. 88733-51-1

2-Amino-N,N-diethyl-4-methylbenzamide

Cat. No.: B14150087
CAS No.: 88733-51-1
M. Wt: 206.28 g/mol
InChI Key: OFAIRKNDBSLOKX-UHFFFAOYSA-N
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Description

2-Amino-N,N-diethyl-4-methylbenzamide is an organic compound with the molecular formula C12H18N2O It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the aromatic ring is substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-diethyl-4-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, is nitrated to form 4-methyl-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 4-methyl-3-aminobenzoic acid is then reacted with diethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-diethyl-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-N,N-diethyl-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-diethyl-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide: Similar structure but with the amino group in a different position.

    N,N-Diethyl-4-methylbenzamide: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Amino-N-methylbenzamide: Contains a single methyl group on the amide nitrogen, resulting in different steric and electronic properties.

Uniqueness

2-Amino-N,N-diethyl-4-methylbenzamide is unique due to the presence of both the amino and diethylamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88733-51-1

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N,N-diethyl-4-methylbenzamide

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-7-6-9(3)8-11(10)13/h6-8H,4-5,13H2,1-3H3

InChI Key

OFAIRKNDBSLOKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)C)N

Origin of Product

United States

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